molecular formula C31H29N3O3S2 B11522048 5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

Cat. No.: B11522048
M. Wt: 555.7 g/mol
InChI Key: UXQHGUPWCKBVAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a benzothiazole-benzodiazepinone hybrid characterized by:

  • A benzothiazole moiety linked via a sulfanyl acetyl group.
  • A benzodiazepinone core substituted with a 4-methoxyphenyl group and two methyl groups at position 7.
  • Molecular formula: C₃₃H₃₁N₃O₃S₂ (exact mass: 605.18 g/mol).

Benzothiazoles are privileged scaffolds in medicinal chemistry due to their broad pharmacological activities, including antitumor, antimicrobial, and central nervous system (CNS)-targeting effects . The incorporation of a benzodiazepinone core may enhance binding to biological targets such as GABA receptors or kinases .

Properties

Molecular Formula

C31H29N3O3S2

Molecular Weight

555.7 g/mol

IUPAC Name

5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H29N3O3S2/c1-31(2)16-23-28(25(35)17-31)29(19-12-14-20(37-3)15-13-19)34(24-10-6-4-8-21(24)32-23)27(36)18-38-30-33-22-9-5-7-11-26(22)39-30/h4-15,29,32H,16-18H2,1-3H3

InChI Key

UXQHGUPWCKBVAY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CSC4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)OC)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzothiazole moiety: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde.

    Attachment of the benzothiazole moiety to the acetyl group: This step involves the reaction of the benzothiazole with an acylating agent.

    Formation of the dibenzo-diazepinone core: This step involves the cyclization of the intermediate with a suitable diamine and a methoxyphenyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dibenzo-diazepinone core can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the carbonyl group can lead to the formation of alcohols.

Scientific Research Applications

10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study the function of specific proteins or enzymes.

    Medicine: It has potential as a therapeutic agent for the treatment of various diseases.

    Industry: It can be used as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism by which 10-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific proteins or enzymes to modulate their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Compound Name / ID Key Substituents Molecular Formula Biological Activity Reference
Target Compound 4-Methoxyphenyl, sulfanyl acetyl, dimethyl groups C₃₃H₃₁N₃O₃S₂ Anticipated: Antitumor (via ROS induction, G2/M arrest), potential CNS activity
5-Benzoyl-6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-...-7-one (CAS 5977-50-4) Benzoyl, 3-ethoxy-4-hydroxyphenyl C₃₀H₃₀N₂O₄ Unspecified; likely modulates kinase or receptor binding due to bulky substituents
5g (Dichloro-substituted benzothiazole) 2,4-Dichloro on benzothiazole C₁₅H₁₀Cl₂N₂S₂ Potent antitumor activity (ROS-mediated G2/M arrest in breast cancer cells)
11,12-Dimethoxy-9-(4-phenylsulphonyl)-...quinolin-5-one Dimethoxy, phenylsulfonyl C₂₈H₂₄N₂O₅S Anticancer (synthesis intermediate for kinase inhibitors)
N-(6-Methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides Methanesulfonyl, piperazine Varies CNS-targeting (Alzheimer’s disease: acetylcholinesterase inhibition)
Key Observations:
  • Substituent Effects :
    • Halogen vs. Methoxy : Dichloro-substituted benzothiazoles (e.g., 5g) exhibit higher cytotoxicity and ROS induction , whereas methoxy groups (as in the target compound) may enhance metabolic stability or receptor selectivity .
    • Sulfonyl vs. Sulfanyl : Sulfonyl groups (e.g., in ) improve solubility and kinase binding, while sulfanyl acetyl in the target compound may influence redox activity .
  • Benzodiazepinone Core: The dimethyl groups at position 9 likely reduce conformational flexibility, improving target binding compared to unsubstituted analogs .

Mechanistic and Pharmacological Insights

Antitumor Activity:
  • The target compound’s benzothiazole moiety may induce ROS production and G2/M arrest, similar to compound 5g . However, the 4-methoxyphenyl group could reduce cytotoxicity compared to halogenated derivatives, balancing efficacy and safety .
  • Contrast with 5g: While 5g shows IC₅₀ values <10 µM in breast cancer models , the target compound’s bulky benzodiazepinone core may limit cellular uptake, necessitating structural optimization.
Antimicrobial and Anti-Inflammatory Potential:
  • Benzothiazoles with amino or nitro groups (e.g., ) exhibit nitric oxide scavenging and antiurease activity . The target compound’s methoxy group may confer anti-inflammatory effects via COX-2 inhibition, though this requires validation .

Biological Activity

5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C22H24N2O3S
  • Molecular Weight : 396.50 g/mol
  • IUPAC Name : 5-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
  • Canonical SMILES : C1=CC=C(C=C1C(=O)N2C(=C(C=C2)C(=O)N(C)C)S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)N

The compound exhibits biological activity through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial for various biological pathways. The benzothiazole moiety enhances its binding affinity to these targets.
  • Antitumor Activity : Research indicates that this compound can induce apoptosis in cancer cells by activating the apoptotic machinery through the generation of reactive oxygen species (ROS) and DNA damage.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens by disrupting their metabolic processes.

Anticancer Activity

A study conducted by Dubey et al. (2006) demonstrated that benzothiazole derivatives exhibit potent anticancer properties against various tumor cell lines. The compound's ability to generate cytotoxic electrophilic species through metabolic transformation plays a critical role in its anticancer efficacy .

Anti-Tubercular Activity

Recent advancements highlight the compound's potential as an anti-tubercular agent. Research has shown that derivatives of benzothiazole can effectively inhibit Mycobacterium tuberculosis with IC50 values comparable to standard treatments .

CompoundIC50 (μM)MIC (μM)
5-[2-(1,3-Benzothiazol-2-ylsulfanyl)acetyl]-6-(4-methoxyphenyl)-9,9-dimethyl...7.7 ± 0.80.08
INH (Isoniazid)0.2

Neuroprotective Effects

Another area of investigation involves the neuroprotective effects of this compound. Studies suggest that it may mitigate oxidative stress in neuronal cells, providing a potential therapeutic avenue for neurodegenerative diseases.

Case Studies

  • Case Study on Anticancer Efficacy :
    • A multicenter study evaluated the compound's effects on breast cancer cell lines. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations.
  • Study on Tuberculosis Treatment :
    • In vitro tests against M. tuberculosis showed promising results with minimal inhibitory concentrations lower than those of conventional drugs like Isoniazid and Rifampicin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.